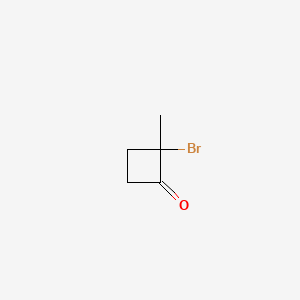

Cyclobutanone, 2-bromo-2-methyl-

Description

Cyclobutanone, 2-bromo-2-methyl-, is a substituted cyclobutanone characterized by a four-membered ring with a ketone group, a bromine atom, and a methyl group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, including ring strain and the electronic effects of substituents. Cyclobutanones are widely studied as enzyme inhibitors, transition-state analogs, and intermediates in asymmetric synthesis .

Properties

Molecular Formula |

C5H7BrO |

|---|---|

Molecular Weight |

163.01 g/mol |

IUPAC Name |

2-bromo-2-methylcyclobutan-1-one |

InChI |

InChI=1S/C5H7BrO/c1-5(6)3-2-4(5)7/h2-3H2,1H3 |

InChI Key |

YNEAEFJCAIIOBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1=O)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Cyclobutanone Derivatives

The primary and most documented method for preparing Cyclobutanone, 2-bromo-2-methyl- involves the bromination of cyclobutanone or its derivatives. This approach typically uses brominating agents such as hydrobromic acid or elemental bromine under controlled conditions to selectively introduce the bromine atom at the 2-position of the cyclobutanone ring, alongside a methyl substituent.

A notable synthesis route starts with cyclopropyl carbinol and hydrobromic acid, where the reaction proceeds through ring expansion and bromination to yield the target compound. This method is favored for its operational simplicity and cost-effectiveness, utilizing readily available starting materials.

Purification of the product is commonly achieved through distillation under atmospheric or reduced pressure, which helps separate the desired compound from side products and unreacted materials.

Cyclobutanone Formation via 2-Haloacyl Halides and Unsaturated Compounds

Another sophisticated approach involves the reaction of 2-haloacyl halides with ethylenically unsaturated compounds or alkynes in the presence of zinc or tin metals within inert aprotic solvents such as diethyl ether. This method forms cyclobutanones and cyclobutenones through a ketene intermediate generated in situ.

For example, 2,2-dihaloalkanoyl halides react with alkenes under reflux conditions with zinc granules, producing 2-halo-substituted cyclobutanones. The reaction is typically carried out under nitrogen atmosphere to avoid oxidation and moisture interference.

The process involves dropwise addition of the 2-haloacyl halide to a boiling suspension of zinc and the unsaturated compound in diethyl ether, followed by extended reflux and aqueous workup to isolate the cyclobutanone products.

This method can be adapted to prepare 2-bromo-2-methylcyclobutanone by selecting appropriate haloacyl halides and unsaturated substrates that introduce the methyl group at the 2-position alongside bromine.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | Cyclobutanone derivatives, 2-haloacyl halides, alkenes | Cyclopropyl carbinol and hydrobromic acid for bromination |

| Solvent | Diethyl ether (dry), inert aprotic solvents | Methyl tert-butyl ketone and diisobutyl ketone preferred for some haloacyl halide reactions |

| Catalysts/Metals | Zinc granules (1 mm size) or tin powder | Zinc preferred for higher yields in cyclobutanone formation |

| Temperature | Reflux (~35-40 °C for diethyl ether), above 5 °C minimum | Dropwise addition of acyl halide over 4 hours, then reflux 8 hours |

| Atmosphere | Nitrogen (inert) | To prevent oxidation and moisture interference |

| Workup | Aqueous sodium hydroxide treatment, acidification | Extraction with chloroform, drying over MgSO4, distillation |

Yield and Purity Considerations

Yields for cyclobutanone derivatives prepared via 2-haloacyl halide and alkene reactions typically range from 8% to 25%, depending on substrates and conditions.

Bromination methods starting from cyclobutanone derivatives tend to have moderate to good yields, with purity enhanced by distillation techniques.

The presence of polymeric side products can affect purity; solvents like methyl tert-butyl ketone help minimize polymer formation during halo-substituted cyclobutanone synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromination of Cyclobutanone | Cyclobutanone derivatives, HBr | Hydrobromic acid, distillation purification | Moderate | Simple, cost-effective | Possible side reactions |

| Reaction of 2-Haloacyl Halides with Alkenes | 2-Haloacyl halides, alkenes | Zinc or tin, diethyl ether, reflux, inert atmosphere | 8-25% | Versatile, allows substitution control | Longer reaction times, moderate yield |

| Cyclobutenone intermediate pathways | Acyl chlorides, amines | Base-mediated ketene formation, bromination | Moderate | Access to functionalized derivatives | More complex, multistep |

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 2-bromo-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used to replace the bromine atom.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutanone, 2-bromo-2-methyl- has several scientific research applications:

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclobutanone, 2-bromo-2-methyl- involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the carbonyl group in the cyclobutanone ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Table 1: Substituent Effects on Cyclobutanone Derivatives

Key Observations :

- Bromine and Methyl Groups: The bromine atom in 2-bromo-2-methyl-cyclobutanone increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles compared to unsubstituted cyclobutanone. The methyl group exacerbates ring puckering, as seen in studies on cyclobutanone’s Rydberg state .

- Hydrate Equilibrium: Unsubstituted cyclobutanone forms only 2% hydrate in D₂O, but electron-withdrawing substituents (e.g., sulfonyl groups) shift equilibrium toward the hydrate . While direct data on 2-bromo-2-methyl-cyclobutanone is lacking, its bromine substituent may similarly enhance hydrate formation.

Table 2: Reactivity Comparison of Cyclobutanone Derivatives

Key Observations :

- Biological Activity: Cyclobutanones with polar substituents (e.g., amino groups) show stronger binding to viral proteins like SARS-CoV-2 Nsp13 helicase . The bromine in 2-bromo-2-methyl-cyclobutanone may improve target engagement via halogen bonding, though this requires experimental validation.

- Photochemical Behavior: Cyclobutanone undergoes Norrish-type I cleavage upon excitation, but substituents like bromine could alter predissociation dynamics by modifying the S1 surface energy landscape .

Key Observations :

- Bromine’s size and electronegativity may enhance binding affinity compared to smaller substituents.

Q & A

Q. Critical factors :

- Solvent polarity : Polar solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents stabilize radical pathways.

- Temperature : Lower temperatures (0–25°C) reduce competing elimination reactions.

- Substituent effects : Electron-withdrawing groups on the cyclobutanone ring enhance electrophilicity, improving bromination efficiency .

Basic: Which spectroscopic methods are most effective for characterizing 2-bromo-2-methylcyclobutanone?

Answer:

Key techniques include:

- FTIR : The carbonyl (C=O) stretch appears near 1713–1788 cm⁻¹, while C-Br vibrations occur at ~550–650 cm⁻¹. Ring puckering modes in cyclobutanones generate far-IR bands at 35–85 cm⁻¹, critical for confirming ring strain .

- NMR :

- ¹H NMR : Methyl groups adjacent to the carbonyl show deshielded peaks (δ 1.8–2.2 ppm). Ring protons resonate as complex multiplets (δ 2.5–3.5 ppm).

- ¹³C NMR : The ketone carbon appears at ~210–220 ppm, with brominated carbons at 30–50 ppm .

- HRMS : Exact mass analysis (e.g., [M+Na]⁺) confirms molecular formula (C₅H₇BrO) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How does the bromo substituent influence the reactivity of 2-bromo-2-methylcyclobutanone in substitution reactions?

Answer:

The bromine atom acts as both a leaving group and an electron-withdrawing moiety:

- Leaving group ability : Bromine’s moderate electronegativity facilitates nucleophilic substitution (e.g., with amines or thiols). For example, in reactions with thiols, bromine is replaced by sulfur nucleophiles to form 2-(arylthio)cyclobutanones in yields >75% under basic conditions .

- Electronic effects : The electron-withdrawing nature of Br increases the electrophilicity of the carbonyl carbon, enhancing reactivity in aldol condensations or Michael additions. However, steric bulk from the methyl group can hinder access to the α-carbon, requiring bulky bases (e.g., LDA) for deprotonation .

Methodological note : Kinetic studies (e.g., monitoring reaction progress via ¹H NMR) are recommended to optimize substituent positioning and reaction rates .

Advanced: What are the primary photodissociation pathways of 2-bromo-2-methylcyclobutanone under UV light?

Answer:

Photolysis of cyclobutanones typically involves ring-opening or decarbonylation:

- Ring-opening : UV irradiation (253–289 nm) induces cleavage of the strained four-membered ring, forming trimethylene biradicals that isomerize to cyclopropane derivatives. For cyclobutanone, the rate constant for isomerization to cyclopropane is ~0.74–0.95 ps⁻¹, with energy redistribution governed by statistical models .

- Decarbonylation : At shorter wavelengths, C-Br bond cleavage competes with ring-opening, producing CO and brominated alkanes. Quantum dynamics simulations suggest that the S₂ (3s Rydberg) state decays to S₁ (nπ*) via ring-puckering modes, influencing product distribution .

Experimental design : Time-resolved femtosecond spectroscopy and DFT calculations (e.g., using Gaussian with TD-DFT) are essential to map excited-state potential energy surfaces .

Advanced: How can researchers resolve discrepancies in reaction yields when synthesizing derivatives of 2-bromo-2-methylcyclobutanone?

Answer:

Yield inconsistencies often arise from steric/electronic effects or competing pathways. Strategies include:

- Substituent tuning : Electron-rich nucleophiles (e.g., benzamides) yield higher adducts (68%) compared to electron-poor analogs (e.g., 4-cyanoaniline, 26%) due to reduced basicity and steric hindrance .

- Condition optimization : Acidic conditions (e.g., HCl in THF) suppress side reactions like elimination, while anhydrous environments prevent hydrolysis of bromine .

- Mechanistic analysis : Use kinetic isotope effects (KIEs) or Hammett plots to identify rate-determining steps and adjust substituents accordingly .

Advanced: Can 2-bromo-2-methylcyclobutanone serve as a substrate in biocatalytic reactions?

Answer:

Preliminary studies suggest potential in enzyme-catalyzed transformations:

- Flavoprotein monooxygenases (FMOs) : Cyclobutanone derivatives undergo oxidation or epoxidation. For example, CbFMO catalyzes the conversion of cyclobutanone to hydroxylated products, verified via ¹H NMR (δ 1.8–2.1 ppm for methyl groups) .

- Modifications for compatibility : Introducing polar groups (e.g., hydroxyl) improves water solubility, enhancing enzyme-substrate binding. Directed evolution of FMOs can tailor active sites for bulky brominated substrates .

Methodology : Screen enzyme libraries under varied pH and cofactor conditions (NADPH/NADH) to identify optimal biocatalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.